

A Comparative Guide to 4-Anilinoquinazoline Derivatives as EGFR Inhibitors

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Compound of Interest		
Compound Name:	3-(Oxan-4-yl)aniline	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-anilinoquinazoline derivatives, a prominent class of compounds targeting the Epidermal Growth Factor Receptor (EGFR). Due to the limited availability of public X-ray crystal structure data for **3-(Oxan-4-yl)aniline** derivatives, this guide focuses on the well-characterized and structurally related 4-anilinoquinazoline scaffold. This class of compounds offers a wealth of experimental data, providing a robust framework for understanding structure-activity relationships and informing drug discovery efforts.

The information presented herein is compiled from publicly available research and is intended to serve as a valuable resource for researchers in the field of oncology and medicinal chemistry.

Quantitative Data Summary

The following table summarizes the in vitro activity of a selection of 4-anilinoquinazoline derivatives against EGFR. These compounds demonstrate the impact of various substitutions on the quinazoline core and the aniline moiety on their inhibitory potency.



Compound ID	Substitution on Quinazoline Ring	Substitution on Aniline Ring	EGFR IC50 (nM)	Reference
Gefitinib	6,7-dimethoxy	3-chloro-4-fluoro	2.5 - 37	
Erlotinib	6,7-bis(2- methoxyethoxy)	3-ethynyl	2	_
Compound 19h	6-methoxy-7-((5- (2-nitro-1H- imidazol-1- yl)pentyl)oxy)	3-ethynyl	0.47	_
Compound 4a	6,7-dimethoxy	4-((4- ethylpiperazin-1- yl)methyl)	2.5 μM (MKN45 cells)	_
Compound 8a	7- ((diethylamino)et hyl)oxy	4-bromo-2-fluoro	2.62 μM (A431 cells)	_

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of 4-anilinoquinazoline derivatives are crucial for reproducibility and further development.

1. General Synthesis of 4-Anilinoquinazoline Derivatives

This protocol describes a common synthetic route for preparing 4-anilinoquinazoline derivatives.

- Step 1: Cyclization to form the Quinazoline Core. 2-Amino-4,5-dimethoxybenzoic acid is reacted with formamide at elevated temperatures (e.g., 120-140 °C) to yield 6,7dimethoxyquinazolin-4(3H)-one.
- Step 2: Chlorination of the Quinazoline Core. The product from Step 1 is chlorinated using a reagent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to produce 4-chloro-6,7-dimethoxyquinazoline.



- Step 3: Nucleophilic Substitution. The 4-chloroquinazoline intermediate is then reacted with a
 substituted aniline in a suitable solvent like isopropanol or dimethylformamide (DMF) at
 elevated temperatures to yield the final 4-anilinoquinazoline derivative. The reaction is often
 carried out in the presence of a base (e.g., pyridine or triethylamine) to neutralize the HCI
 generated.
- Step 4: Purification. The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound with high purity. Characterization is typically performed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.

2. In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC_{50}) of a compound against EGFR.

- Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation
 of a substrate by the EGFR kinase domain. This is often a time-resolved fluorescence
 resonance energy transfer (TR-FRET) assay.
- Materials: Recombinant human EGFR kinase domain, a suitable substrate (e.g., a poly-GT peptide), ATP, and a detection system (e.g., europium-labeled anti-phosphotyrosine antibody and an APC-labeled streptavidin).

Procedure:

- The test compounds are serially diluted to various concentrations.
- The EGFR enzyme, substrate, and test compound are incubated together in an assay buffer.
- The kinase reaction is initiated by the addition of ATP.
- After a defined incubation period, the reaction is stopped, and the detection reagents are added.
- The TR-FRET signal is measured using a suitable plate reader.



• Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without inhibitor. The IC₅₀ value is then determined by fitting the doseresponse curve using a non-linear regression model.

Visualizations

EGFR Signaling Pathway

The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers a cascade of intracellular signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline inhibitors act by binding to the ATP-binding site of the EGFR kinase domain, thereby blocking the downstream signaling.

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